molecular formula C10H8BrNO B1511802 6-Bromo-3-methoxyquinoline CAS No. 1201844-77-0

6-Bromo-3-methoxyquinoline

Cat. No.: B1511802
CAS No.: 1201844-77-0
M. Wt: 238.08 g/mol
InChI Key: CZBFNDVOWSXIFQ-UHFFFAOYSA-N
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Description

6-Bromo-3-methoxyquinoline is a chemical compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 g/mol . It is used in various research and industrial applications.


Synthesis Analysis

The synthesis of this compound or similar compounds often involves complex chemical reactions . For instance, a related compound, (E)-6-bromo-3-(3,4-dimethoxybenzylidene)-7-methoxy-1-tosyl-2,3-dihydroquinolin-4(1H)-one, has been synthesized through reported methods via aza Baylis Hillman, 1,3-rearrangement, and intramolecular amination reactions .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray diffraction . These techniques provide detailed information about the compound’s molecular geometry, vibrational frequencies, and frontier molecular orbital energies .

Scientific Research Applications

Synthesis of New Compounds

6-Bromo-3-methoxyquinoline has been utilized as a key intermediate in the synthesis of various novel compounds. For instance, Sun Tie-min (2009) described the synthesis of a new type of anti-TB drug derivative from this compound, highlighting its potential in medicinal chemistry (Sun Tie-min, 2009). Similarly, C. Lamberth and colleagues (2014) used this compound for synthesizing brominated quinolines, which were further transformed into 3-bromoquinolin-6-ols, demonstrating its versatility in chemical synthesis (C. Lamberth et al., 2014).

Drug Synthesis and Biological Activity

In drug discovery, this compound has been used as a key intermediate for synthesizing compounds with potential biological activities. E. Baston, A. Palusczak, and R. Hartmann (2000) reported its use in synthesizing inhibitors of steroid 5alpha reductases, demonstrating its importance in medicinal chemistry (E. Baston et al., 2000). Moreover, Yuefei Bai and colleagues (2011) explored its role in synthesizing derivatives with in vitro anti-tuberculosis activity, underscoring its relevance in developing new antimicrobial agents (Yuefei Bai et al., 2011).

Development of Fluorescent Indicators

This compound also finds application in the development of fluorescent indicators. S. Schulman and colleagues (1974) studied its absorption and fluorescence spectra, demonstrating its utility in spectroscopic analysis and the development of fluorescent indicators (S. Schulman et al., 1974).

Molecular Modelling and Docking Studies

This compound is also used in molecular modelling and docking studies. R. Upadhayaya and team (2009) conducted molecular modelling studies with derivatives of this compound against Mycobacterium tuberculosis, revealing its potential in drug design and molecular docking simulations (R. Upadhayaya et al., 2009).

Properties

IUPAC Name

6-bromo-3-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-9-5-7-4-8(11)2-3-10(7)12-6-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBFNDVOWSXIFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C2C=CC(=CC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735546
Record name 6-Bromo-3-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201844-77-0
Record name 6-Bromo-3-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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